CYP2D6 Inhibition Potency Relative to In-Class Coumarin Substrates
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one exhibits moderate inhibitory activity against human recombinant CYP2D6 with an IC50 of 3.30 μM [1]. In contrast, the structurally distinct coumarin derivative BDBM50591916 (CHEMBL5177903) demonstrates a significantly more potent IC50 of 0.10 μM in human kidney microsomes under comparable assay conditions [2]. This quantitative difference in potency defines the compound's utility as a moderate CYP2D6 reference agent rather than a potent inhibitor.
| Evidence Dimension | Inhibition of CYP2D6 (IC50) |
|---|---|
| Target Compound Data | 3.30 μM (3300 nM) |
| Comparator Or Baseline | BDBM50591916 (CHEMBL5177903): 0.10 μM (100 nM) |
| Quantified Difference | 33-fold difference in potency (Target Compound is 33-fold less potent) |
| Conditions | Target Compound: Human recombinant CYP2D6, fluorescent probe 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, 45 min incubation [1]. Comparator: CYP2D6 in human kidney microsomes, 20-HETE formation, fluorescent probe 3-[2-(N,N-diethyl-N-methyl-amino)ethyl]-7-methoxy-4-methylcoumarin [2]. |
Why This Matters
This quantitative potency distinction is essential for users selecting a CYP2D6 probe or inhibitor with defined moderate activity to avoid confounding results in high-throughput ADME/Tox panels.
- [1] BindingDB. BDBM50400889 (CHEMBL2204357). Affinity Data: IC50 = 3.30E+3 nM for human recombinant CYP2D6. View Source
- [2] BindingDB. BDBM50591916 (CHEMBL5177903). Affinity Data: IC50 = 100 nM for CYP2D6 in human kidney microsomes. View Source
